Calcium diheptanoate

Description

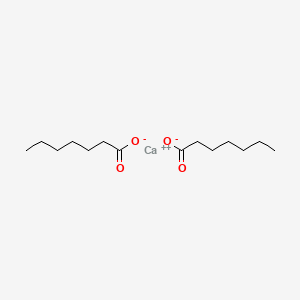

Calcium diheptanoate (chemical formula: C₁₄H₂₆CaO₄; molecular weight: 298.43 g/mol) is a calcium salt derived from heptanoic acid (enanthic acid). It is also known by synonyms such as bisheptanoic acid calcium salt and calcium enanthate . The compound is characterized by two heptanoate anions bound to a central calcium ion, forming a neutral complex. Industrially, it is supplied by manufacturers like Dayang Chem (Hangzhou) Co., Ltd., which emphasizes its role in research and specialty chemical applications, though specific industrial uses (e.g., stabilizers, catalysts) are inferred from supplier profiles rather than explicit literature .

Properties

IUPAC Name |

calcium;heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H14O2.Ca/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURFOJRYLQGPSB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945090 | |

| Record name | Calcium diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22421-71-2 | |

| Record name | Calcium diheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022421712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium diheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium diheptanoate can be synthesized through the reaction of calcium hydroxide or calcium carbonate with heptanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound salt. The general reaction is as follows: [ \text{Ca(OH)}_2 + 2 \text{C}7\text{H}{15}\text{COOH} \rightarrow \text{Ca(C}7\text{H}{15}\text{COO)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium oxide with heptanoic acid under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the complete reaction and high yield of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents.

Reduction: It is less commonly involved in reduction reactions due to the stability of the calcium-carboxylate bond.

Substitution: This compound can participate in substitution reactions where the heptanoate ions can be replaced by other carboxylate ions under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reaction Conditions: Elevated temperatures, acidic or basic environments depending on the desired reaction.

Major Products Formed:

Oxidation Products: Depending on the oxidizing agent used, the products can include various oxidized forms of heptanoic acid derivatives.

Substitution Products: Different calcium carboxylates depending on the substituting carboxylate ion.

Scientific Research Applications

Calcium diheptanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Studied for its potential role in biological systems, particularly in calcium signaling pathways.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

Industry: Utilized in the production of lubricants, plasticizers, and as an additive in the manufacturing of certain polymers.

Mechanism of Action

The mechanism by which calcium diheptanoate exerts its effects involves the release of calcium ions in solution. These calcium ions can interact with various molecular targets, including enzymes and cellular receptors, influencing biochemical pathways such as calcium signaling. The heptanoate ions can also participate in hydrophobic interactions, affecting the solubility and stability of the compound in different environments.

Comparison with Similar Compounds

Comparison with Similar Calcium Salts

Structural and Chemical Properties

Table 1: Comparative Analysis of Calcium Diheptanoate and Analogous Compounds

| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₄H₂₆CaO₄ | 298.43 | Two linear heptanoate chains (C₇H₁₃O₂⁻) bound to Ca²⁺ |

| Calcium Gluceptate | C₁₄H₂₆CaO₁₆ | 562.50 (anhydrous) | Two hexahydroxyheptanoate anions with multiple -OH groups |

| Calcium Acetate | (CH₃CO₂)₂Ca | 158.17 | Two short-chain acetate ions (C₂H₃O₂⁻) |

| Atorvastatin-Related Calcium Salt | C₆₆H₆₈CaN₂O₇ (approx.) | ~1053.36 | Complex pyrrole-derived anion with aromatic and carbamoyl groups |

Key Observations:

Chain Length and Functional Groups: this compound features medium-length aliphatic chains (7 carbons), contrasting with the short acetate chains (2 carbons) in calcium acetate and the highly functionalized, hydroxyl-rich structure of calcium gluceptate . The Atorvastatin-related compound () exemplifies a pharmaceutical impurity with a bulky, polycyclic anion, highlighting the diversity of calcium salts in drug formulations .

Solubility and Reactivity: Calcium acetate’s short chains enhance water solubility, making it suitable for medical applications (e.g., phosphate binders in dialysis) . this compound’s longer hydrophobic chains likely reduce aqueous solubility, favoring organic solvents or lipid-based systems. Calcium gluceptate’s hydroxyl groups may improve solubility compared to diheptanoate, though explicit data is absent in the evidence .

Biological Activity

Calcium diheptanoate, a calcium salt of heptanoic acid, has garnered attention in various biological and pharmacological studies due to its potential applications in medicine and health. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.

This compound is characterized by its ability to release calcium ions upon dissociation in physiological conditions. Calcium ions play a crucial role in numerous cellular functions, including:

- Cell signaling : Calcium ions are vital for signal transduction pathways that regulate various cellular processes such as muscle contraction and neurotransmitter release.

- Gene expression : Calcium is involved in the activation of transcription factors that modulate gene expression related to cell growth and differentiation.

1. Calcium Homeostasis

This compound contributes to maintaining calcium homeostasis within cells. It acts by facilitating calcium influx through various channels, which can influence cellular activities such as:

- Muscle contraction

- Neuronal excitability

- Hormonal secretion

2. Antibacterial Properties

Research indicates that calcium salts, including this compound, exhibit antibacterial activity. A study highlighted the antibacterial effects of calcium hydroxide-loaded microcapsules, which may share similar mechanisms with this compound in inhibiting bacterial growth through the release of calcium ions that disrupt bacterial cell membranes .

3. Influence on Bone Health

This compound may also have implications for bone health. Adequate calcium intake is essential for preventing osteoporosis and promoting bone mineralization. Studies suggest that calcium salts can enhance osteoblast activity, leading to increased bone formation .

Case Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial effects of various calcium compounds, including this compound. Results indicated that formulations containing calcium salts significantly reduced bacterial colony-forming units (CFUs) compared to controls, demonstrating their potential as antimicrobial agents .

Case Study 2: Bone Mineralization

In a clinical trial assessing the bioavailability of different calcium supplements, it was found that calcium glucoheptonate (a related compound) had high relative bioavailability and was well-tolerated among participants. This suggests that similar compounds like this compound could be effective in enhancing calcium supplementation strategies for populations at risk of deficiency .

Data Table: Comparative Biological Activities of Calcium Salts

Q & A

Q. How can isotopic labeling (e.g., ⁴⁴Ca) elucidate this compound’s metabolic pathways in vivo?

- Methodological Answer : Synthesize ⁴⁴Ca-enriched diheptanoate via isotope exchange. Administer to model organisms (e.g., rats) and track distribution using LA-ICP-MS or PET imaging. Compare with natural-abundance controls to distinguish pharmacokinetic pathways. Ethical approval and radiolabeling protocols must comply with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.